Metoclopramide-d3
CAS No.: 1216522-89-2
VCID: VC20754503
Molecular Formula: C14H22ClN3O2
Molecular Weight: 302.81 g/mol
* For research use only. Not for human or veterinary use.

Description |
Metoclopramide-d3 is a deuterated form of metoclopramide, a medication primarily used as an antiemetic and gastroprokinetic agent. It acts as a dopamine D2 receptor antagonist and has applications in treating nausea, vomiting, and gastric stasis. The deuterated version, denoted as "d3," incorporates three deuterium atoms, which are stable isotopes of hydrogen, enhancing its pharmacokinetic properties for research purposes. Mechanism of ActionMetoclopramide-d3 functions by blocking dopamine D2 receptors in the central nervous system, which is crucial for its antiemetic effects. Additionally, it enhances gastrointestinal motility by increasing the frequency of contractions in the upper digestive tract without affecting their amplitude. PharmacokineticsResearch indicates that the uptake of metoclopramide-d3 across the blood-brain barrier (BBB) is mediated by proton-coupled organic cation transporters. A study utilizing human cerebral microvascular endothelial cells (hCMEC/D3) demonstrated that metoclopramide-d3 uptake was time- and concentration-dependent, with significant implications for its therapeutic efficacy in CNS-related conditions. Table 2: Uptake Characteristics of Metoclopramide-d3
Clinical ApplicationsMetoclopramide-d3 is utilized in various clinical settings:
Research FindingsRecent studies have highlighted the role of metoclopramide-d3 in neurological research:
Safety Profile
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1216522-89-2 | ||||||||
Product Name | Metoclopramide-d3 | ||||||||
Molecular Formula | C14H22ClN3O2 | ||||||||
Molecular Weight | 302.81 g/mol | ||||||||
IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | ||||||||
Standard InChI | InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | ||||||||
Standard InChIKey | TTWJBBZEZQICBI-HPRDVNIFSA-N | ||||||||
Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | ||||||||
SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | ||||||||
Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | ||||||||
Synonyms | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide; 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide-d3; 2-(Methoxy-d3)-5-chloroprocainamide; Clopromate-d3; DEL 1267-d3; Draclamid-d3; Emperal-d3; Eucil-d3; Gastrese-d3; Gastrobid | ||||||||
PubChem Compound | 12598248 | ||||||||
Last Modified | Sep 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume